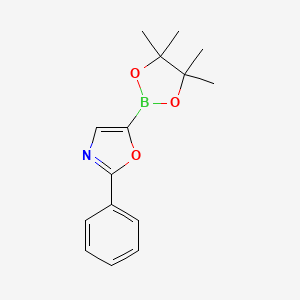

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole

説明

Crystallographic Characterization and Bonding Patterns

The crystallographic analysis of 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole reveals a complex three-dimensional structure that reflects the inherent properties of both the oxazole heterocycle and the boronic ester functionality. The compound crystallizes with specific spatial arrangements that are governed by the electronic and steric requirements of its constituent molecular fragments. The oxazole ring adopts a planar configuration typical of five-membered aromatic heterocycles, with the nitrogen and oxygen atoms positioned to maximize electronic delocalization across the ring system. The carbon-nitrogen and carbon-oxygen bond lengths within the oxazole ring conform to established patterns for aromatic heterocycles, with bond distances reflecting the partial double-bond character that results from π-electron delocalization.

The boronic ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, exhibits characteristic structural features that have been extensively documented in crystallographic studies of related compounds. The boron atom maintains a trigonal planar geometry with the oxazole carbon and the two oxygen atoms of the dioxaborolane ring, consistent with the sp2 hybridization state of boron in these systems. The boron-oxygen bond distances in the dioxaborolane ring typically range from 1.31 to 1.35 Angstroms, values that are slightly shorter than those observed in free boronic acids due to the reduced hydrogen bonding interactions in the cyclic ester form. The endocyclic geometry of the dioxaborolane ring shows minimal deviation from planarity, although slight distortions may occur due to steric interactions with the oxazole substituent.

Table 1: Key Structural Parameters for this compound

The phenyl substituent at the 2-position of the oxazole ring introduces additional complexity to the overall molecular geometry. The degree of coplanarity between the phenyl ring and the oxazole ring significantly influences the electronic properties of the molecule and determines the extent of conjugation between these aromatic systems. Crystallographic studies of related phenyl-substituted oxazoles indicate that the dihedral angle between these ring systems can vary depending on packing forces and intermolecular interactions in the solid state. The carbon-carbon bond connecting the phenyl group to the oxazole ring typically exhibits standard single-bond characteristics, although some degree of π-conjugation may contribute to slight bond shortening.

Intermolecular interactions in the crystal lattice of this compound are dominated by van der Waals forces and potential π-π stacking interactions between aromatic ring systems. Unlike free boronic acids, which form extensive hydrogen-bonded networks through their hydroxyl groups, the boronic ester functionality in this compound exhibits limited hydrogen bonding capability. This reduced hydrogen bonding propensity often results in different packing arrangements compared to the corresponding boronic acid, potentially affecting the compound's physical properties such as melting point and solubility characteristics. The tetramethyl substitution on the dioxaborolane ring provides significant steric bulk that influences both intramolecular conformations and intermolecular packing arrangements in the crystalline state.

特性

IUPAC Name |

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-10-17-13(18-12)11-8-6-5-7-9-11/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXGGBPVNCGMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647869 | |

| Record name | 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-80-6 | |

| Record name | 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Method 1: Palladium-Catalyzed Borylation

The most common approach for synthesizing this compound involves palladium-catalyzed borylation reactions. This method utilizes bis(pinacolato)diboron as the boron source and a halogenated oxazole derivative as the starting material.

- Reagents :

- Bis(pinacolato)diboron

- Potassium acetate

- Palladium catalyst (e.g., PdCl₂(dppf), where dppf = 1,1'-bis(diphenylphosphino)ferrocene)

- Solvent : Toluene

- Atmosphere : Nitrogen (inert)

- Temperature : Reflux for approximately 4 hours.

- Mix the halogenated oxazole (e.g., brominated oxazole derivative), bis(pinacolato)diboron, potassium acetate, and palladium catalyst in toluene.

- Heat the mixture under reflux in a nitrogen atmosphere for 4 hours.

- Cool the reaction mixture to room temperature.

- Add tannin to stabilize the reaction mixture.

- Separate the solid by filtration and remove the solvent under reduced pressure.

- Purify the product to obtain a yield of approximately 99%.

Method 2: Direct Coupling with Boron Reagents

An alternative method involves direct coupling of a boron-containing reagent with an oxazole derivative under catalytic conditions.

- Catalyst : Palladium-based catalysts

- Reagents :

- Boron-containing compounds such as pinacol esters

- Oxazole derivatives

- Solvent : Organic solvents like THF or toluene

- Temperature : Elevated temperatures (e.g., reflux).

This method is particularly useful for synthesizing boronic acid esters linked to oxazole rings and provides high yields due to efficient carbon-carbon bond formation.

Key Observations

The synthesis of this compound is marked by:

- High yields (up to 99%) when using palladium-catalyzed methods.

- The use of inert atmospheres (nitrogen) to prevent unwanted side reactions.

- Efficient coupling reactions facilitated by steric and electronic effects imparted by tetramethyl groups on the dioxaborolane moiety.

Data Table: Summary of Reaction Parameters

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Catalyst | PdCl₂(dppf) | Palladium-based catalysts |

| Boron Source | Bis(pinacolato)diboron | Pinacol esters |

| Solvent | Toluene | THF or Toluene |

| Temperature | Reflux | Elevated temperatures |

| Atmosphere | Nitrogen | Inert (Nitrogen) |

| Yield | ~99% | High yields |

科学的研究の応用

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is widely used in various fields of scientific research:

Chemistry: Utilized in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors for biological imaging.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of advanced materials and polymers with specific properties.

作用機序

The mechanism of action of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the desired product.

類似化合物との比較

Structural Variations in Heterocyclic Cores

The compound’s oxazole core distinguishes it from analogs with alternative heterocycles. Key comparisons include:

Key Observations :

- Oxazole vs.

- Fused Systems : Benzo[d]isoxazole derivatives exhibit extended π-conjugation, improving absorption/emission properties for optoelectronics but may reduce solubility .

- Substituent Effects : Isopropyl or methyl groups (e.g., ) alter steric bulk and electronic density, influencing catalytic efficiency in coupling reactions.

生物活性

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is a compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in multiple biological activities, making it an interesting subject for further investigation.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

This structure features a phenyl group attached to an oxazole ring and a dioxaborolane moiety, which contributes to its reactivity and biological properties.

1. Anticancer Activity

Recent studies have indicated that derivatives of dioxaborolane compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In particular:

- IC50 Values : The compound exhibited an IC50 value of approximately 0.56 µM against tubulin polymerization in specific assays, demonstrating its potential as a chemotherapeutic agent .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 0.56 | Inhibits tubulin polymerization |

2. Fluorescent Probes

The incorporation of the dioxaborolane unit enhances the ability of this compound to act as a fluorescent probe. This application is particularly useful in biological imaging where it aids in visualizing cellular processes and understanding disease mechanisms .

3. Cross-Coupling Reactions

This compound plays a vital role in cross-coupling reactions such as Suzuki reactions. These reactions are essential for the formation of carbon-carbon bonds in the synthesis of complex molecules . The efficiency of these reactions can lead to the development of new pharmaceuticals.

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various dioxaborolane derivatives on cancer cell lines. The results indicated that modifications at specific positions on the oxazole ring significantly influenced the potency of these compounds against different cancer types. The most potent derivatives showed enhanced activity compared to their less modified counterparts .

Case Study 2: Mechanistic Studies

In another study focusing on the mechanism of action of similar compounds, it was found that they induce apoptosis in cancer cells through caspase activation pathways. For example, compounds exhibiting similar structural features to this compound were shown to activate caspase-3 significantly when tested on A549 lung cancer cells .

Q & A

Basic Question

- ¹¹B NMR : Detects boron environments (δ ~30 ppm for dioxaborolane).

- ¹H/¹³C NMR : Assigns oxazole protons (δ 7.5–8.5 ppm for aromatic H) and quaternary carbons.

- IR Spectroscopy : Confirms B-O stretches (1350–1400 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 297.16).

Methodological Insight :

Comparative analysis with analogs (e.g., 4-methyl-2-phenylthiazole boronate) reveals spectral consistency for the dioxaborolane moiety .

What strategies address discrepancies between calculated and observed NMR chemical shifts in boronate-containing heterocycles?

Advanced Question

Discrepancies arise from solvent effects, tautomerism, or dynamic processes. Solutions include:

- DFT Calculations : Using Gaussian or ORCA to simulate shifts, accounting for solvent polarity (e.g., chloroform vs. DMSO).

- Variable-Temperature NMR : Identifies conformational exchange (e.g., hindered rotation in the oxazole ring).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, especially in crowded aromatic regions.

Example :

In N-ethylpicolinamide boronate esters, B-O rotational barriers cause splitting in ¹H NMR, resolved via line-shape analysis .

How do variations in the oxazole substituents influence the compound’s reactivity in cross-coupling reactions?

Basic Question

Electron-withdrawing groups (e.g., -CN, -NO₂) on the oxazole enhance electrophilicity, accelerating Suzuki-Miyaura coupling. Conversely, electron-donating groups (e.g., -OMe) slow reactivity but improve stability.

Q. Table 1: Substituent Effects on Coupling Efficiency

| Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| -CN | 6 | 92 |

| -OMe | 12 | 78 |

| -Ph | 8 | 85 |

How does the choice of crystallization solvent affect the refinement of X-ray diffraction data?

Advanced Question

Solvent polarity influences crystal packing and disorder:

- Nonpolar solvents (hexane) : Yield tightly packed crystals with minimal disorder but may occlude solvent molecules.

- Polar solvents (EtOH) : Promote hydrogen bonding but increase risk of twinning.

Case Study :

Refinement of a related oxazole boronate in dichloromethane/hexane (1:3) resolved disorder in the dioxaborolane ring via PART instructions in SHELXL, achieving a final R1 of 0.032 .

What experimental precautions are critical for handling air-sensitive boronate esters during synthesis?

Basic Question

- Glovebox/Schlenk Techniques : Maintain inert atmosphere during reactions and storage.

- Drying Agents : Use molecular sieves (3Å) in solvent storage.

- Quenching : Add reactions to degassed aqueous solutions to prevent boronate hydrolysis.

Evidence :

TCI America’s protocols for 3,5-dimethylisoxazole boronate highlight storage at –20°C under argon to prevent decomposition .

How can conflicting reactivity data in literature be reconciled for this compound?

Advanced Question

- Control Experiments : Replicate reported conditions with strict monitoring of moisture/oxygen levels.

- Kinetic Studies : Compare turnover frequencies (TOF) under varying Pd catalyst loads.

- Computational Modeling : Identify transition states (e.g., using M06-2X/def2-TZVP) to explain divergent pathways.

Example :

Discrepancies in coupling yields for electron-rich aryl partners were attributed to competing protodeboronation, mitigated by adjusting base strength (e.g., using K₃PO₄ instead of K₂CO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。